N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide
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Overview
Description
“N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide” is a compound that contains a thiazolidine motif . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .
Synthesis Analysis
Thiazolidine motifs have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . A simple, more efficient, cost-effective, and convenient synthetic procedure for the synthesis of 2-heteroaryliino-1,3-thiazolidin-4-ones using 3-aminothiophenes, chloroacetyl chloride, and ammonium thiocyanate along with different solvents and catalysts has been reported .Scientific Research Applications
Anticancer Applications
One notable application of thiazolidin-2-yl derivatives is in the development of potential anticancer agents. A study by Ravinaik et al. (2021) focused on the design, synthesis, and anticancer evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were tested against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer), demonstrating moderate to excellent anticancer activity, surpassing the reference drug etoposide in some cases (Ravinaik et al., 2021).
Antimicrobial Applications
Derivatives of thiazolidin-2-yl have also been studied for their antimicrobial properties. Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, exhibiting potent antimicrobial activity against various bacterial and fungal strains. These synthesized molecules demonstrated significant growth inhibitory effects, in some cases more potent than the reference drugs, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).
Mechanism of Action
Thiazolidin-2,4-dione (TZD) analogues, which include “N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide”, exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .
Future Directions
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3S/c18-17(19,20)13-4-2-12(3-5-13)16(23)21-14-6-8-15(9-7-14)22-10-1-11-26(22,24)25/h2-9H,1,10-11H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBCCYKSUWKKKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide |
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